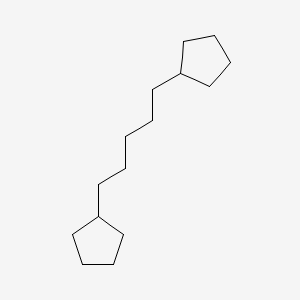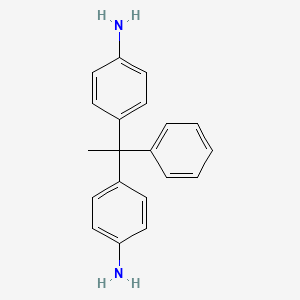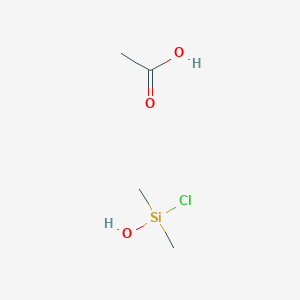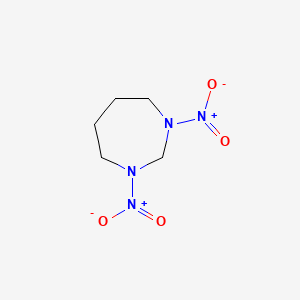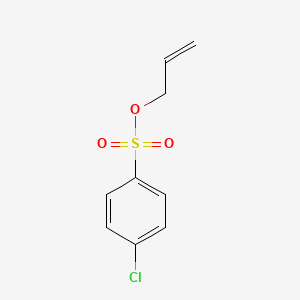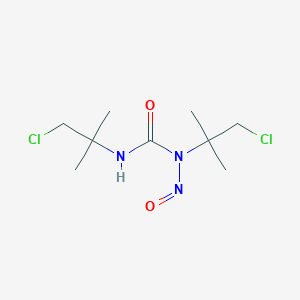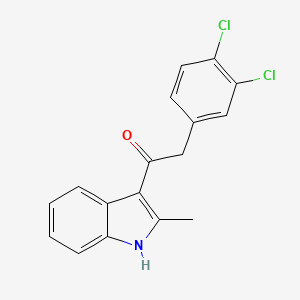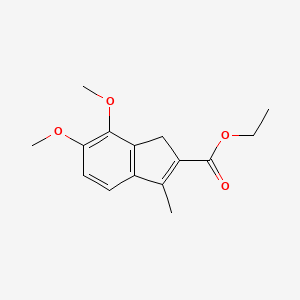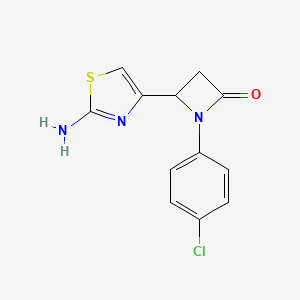
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a thiazole ring, an azetidinone ring, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Azetidinone Ring Formation: The azetidinone ring is formed by the cyclization of a β-lactam precursor, which can be obtained through the reaction of an appropriate amine with a β-lactam intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the azetidinone intermediate.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the chlorophenyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Azetidine and thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
相似化合物的比较
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one: Lacks the chlorine atom in the phenyl group, which may affect its reactivity and biological activity.
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and interactions.
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-fluorophenyl)azetidin-2-one: Has a fluorine atom in place of the chlorine atom, potentially altering its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C12H10ClN3OS |
|---|---|
分子量 |
279.75 g/mol |
IUPAC 名称 |
4-(2-amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C12H10ClN3OS/c13-7-1-3-8(4-2-7)16-10(5-11(16)17)9-6-18-12(14)15-9/h1-4,6,10H,5H2,(H2,14,15) |
InChI 键 |
YLEHKSLWAGYFGU-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
